mGluR5 antagonist-1

Description

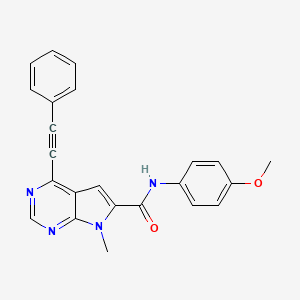

mGluR5 antagonist-1 (CAS: 2761424-76-2) is a high-affinity, noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), with an IC50 of 11.5 nM in functional assays . It exhibits potent antagonistic activity by binding to the allosteric site within the receptor's transmembrane domain, modulating glutamate-mediated signaling without competing with the orthosteric ligand-binding site.

Properties

Molecular Formula |

C23H18N4O2 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-7-methyl-4-(2-phenylethynyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C23H18N4O2/c1-27-21(23(28)26-17-9-11-18(29-2)12-10-17)14-19-20(24-15-25-22(19)27)13-8-16-6-4-3-5-7-16/h3-7,9-12,14-15H,1-2H3,(H,26,28) |

InChI Key |

OIYWWKBIBPZHKJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C(N=CN=C21)C#CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mGluR5 antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the core structure of the compound. The reaction conditions often include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

mGluR5 antagonist-1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.

Substitution: Amines, thiols; polar aprotic solvents; room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Neuropharmacological Applications

1. Modulation of Synaptic Plasticity

- Studies have shown that mGluR5 antagonism can impair long-term potentiation (LTP) and long-term depression (LTD) in hippocampal regions, suggesting its role in synaptic plasticity mechanisms. For instance, the application of mGluR5 antagonist-1 prior to high-frequency stimulation prevented LTP induction in the CA1 region of the hippocampus .

2. Impact on Addiction

- Research indicates that this compound can reduce the reinforcing effects of substances such as ethanol and methamphetamine. In preclinical studies, MPEP administration resulted in a significant decrease in ethanol-reinforced responding in mice, indicating its potential utility in treating alcohol use disorders . Additionally, it has been shown to attenuate the reinforcing properties of methamphetamine without affecting food reinforcement behaviors .

Applications in Neurodegenerative Diseases

1. Parkinson's Disease Management

- mGluR5 antagonists are being investigated as potential treatments for levodopa-induced dyskinesia (LID) in Parkinson's disease patients. Clinical trials have shown mixed results; however, some studies suggest that this compound may help manage motor fluctuations and dyskinesia when combined with higher doses of levodopa . For example, mavoglurant, a subtype-selective mGluR5 antagonist, has demonstrated efficacy in reducing LID symptoms .

2. Cognitive Impairments

- The role of mGluR5 antagonism in cognitive functions has been explored extensively. It has been suggested that antagonizing mGluR5 may lead to cognitive deficits similar to those induced by NMDA receptor blockade . Conversely, targeting other metabotropic receptors may improve cognitive functions, indicating a complex interplay between these receptors in cognitive health.

Case Studies and Research Findings

Mechanism of Action

mGluR5 antagonist-1 exerts its effects by selectively binding to the mGluR5 receptor and inhibiting its activity. The receptor is coupled to the Gq protein, which activates phospholipase C (PLC) and leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels and activate protein kinase C (PKC), respectively . By blocking mGluR5, the antagonist prevents these downstream signaling events, thereby modulating synaptic transmission and plasticity .

Comparison with Similar Compounds

Table 1: Key Pharmacological Parameters of mGluR5 Antagonists

Key Findings and Differentiation

Binding Affinity and Potency

- This compound demonstrates superior functional potency (IC50 = 11.5 nM) compared to early antagonists like MPEP (IC50 ~100 nM) but is less potent than advanced derivatives such as Compound 3d (IC50 = 0.32 nM) .

- Structural optimization in diaryl amides (e.g., Compound 18) achieved submicromolar Ki values (0.10 μM), highlighting the impact of substitutions on the pyridyl ring .

Selectivity and Off-Target Effects

Functional and Therapeutic Implications

- Partial antagonists (e.g., M-5MPEP) block ~50% of mGluR5 activity, offering nuanced modulation compared to full antagonists like this compound .

Mechanistic and Pharmacokinetic Insights

Table 2: Mechanism and ADME Properties

Biological Activity

Metabotropic glutamate receptor 5 (mGluR5) antagonists, including mGluR5 antagonist-1, have garnered significant attention in neuroscience due to their potential therapeutic applications in various psychiatric and neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmission, and implications for treatment in conditions such as addiction, anxiety, and neurodegenerative diseases.

mGluR5 antagonists primarily function by inhibiting the receptor's activity, which is crucial for modulating glutamate signaling in the central nervous system. The blockade of mGluR5 leads to decreased intracellular calcium levels and reduced excitatory neurotransmission, which can ameliorate symptoms associated with hyperexcitability in various neurological conditions.

Key Findings:

- Inhibition of Glutamate Release : Studies indicate that mGluR5 antagonism reduces glutamate release from presynaptic terminals by interfering with retrograde endocannabinoid signaling pathways. This mechanism has been linked to decreased cocaine self-administration and relapse behaviors in animal models .

- Neuroprotective Effects : Research has shown that mGluR5 antagonists can exert neuroprotective effects by inhibiting N-methyl-D-aspartate (NMDA) receptor activity, thus preventing excitotoxicity associated with neurodegenerative diseases .

Effects on Behavior and Neurotransmission

The biological activity of this compound has been studied extensively in the context of behavioral neuroscience. Its effects on various neurotransmitter systems highlight its potential as a therapeutic agent.

Behavioral Studies:

- Cocaine Reinforcement : In animal models, mGluR5 antagonists have demonstrated a significant reduction in cocaine-seeking behavior. This effect is believed to be mediated through increased extracellular glutamate levels in the nucleus accumbens (NAc), leading to disinhibition of presynaptic CB1 receptors .

- Anxiolytic Effects : Clinical studies have suggested that mGluR5 antagonists may possess anxiolytic properties, contributing to their potential use in treating anxiety disorders .

Table 1: Summary of Key Research Findings on this compound

Case Studies

- Cocaine Addiction : A study demonstrated that administration of this compound significantly reduced cocaine self-administration in rats. The underlying mechanism involved modulation of glutamate release through endocannabinoid signaling pathways, suggesting a novel approach for addiction treatment .

- Anxiety Disorders : Clinical trials involving patients with anxiety disorders showed that this compound improved anxiety symptoms compared to placebo. The findings support the role of mGluR5 antagonism in regulating mood and emotional responses .

- Neurodegenerative Disease : In models of Parkinson's disease, this compound exhibited neuroprotective properties by reducing excitotoxicity associated with dopaminergic neuron degeneration. However, results were mixed regarding its efficacy in alleviating dyskinesia symptoms .

Q & A

Q. How can researchers experimentally validate the selectivity of mGluR5 antagonist-1 against other mGluR subtypes (e.g., mGluR1)?

- Methodological Answer : Use radioligand binding assays with recombinant mGluR subtypes (e.g., mGluR1, mGluR5) to measure IC50 values. For functional validation, employ calcium flux assays in HEK293 cells expressing specific mGluRs. Cross-test antagonist-1 against mGluR1/5-coupled pathways (e.g., IP1 accumulation) to confirm subtype specificity. Reference studies on MTEP (a structurally distinct mGluR5 antagonist) to compare selectivity profiles .

Q. What in vivo models are appropriate for assessing the antidepressant efficacy of this compound?

- Methodological Answer : Use the forced swim test (FST) and tail suspension test (TST) in rodents, standard paradigms for antidepressant screening. Include positive controls (e.g., fluoxetine) and measure immobility time reduction. For mechanistic insights, combine behavioral assays with microdialysis to monitor glutamate release in the prefrontal cortex, a region implicated in depression .

Q. How should dose-response relationships be established for this compound in preclinical studies?

- Methodological Answer : Conduct pharmacokinetic (PK) profiling to determine brain penetration and plasma half-life. Use escalating doses (e.g., 1–30 mg/kg) in behavioral or electrophysiological assays. Validate target engagement via PET imaging with mGluR5-specific tracers (e.g., ¹⁸F-FPEB) to correlate dose with receptor occupancy .

Advanced Research Questions

Q. How can contradictory findings on this compound’s pro-convulsant vs. anticonvulsant effects be resolved across epilepsy models?

- Methodological Answer : Analyze model-specific variables:

- Pro-convulsant effects : Likely in acute chemoconvulsant models (e.g., kainate-induced seizures) due to transient glutamate surge .

- Anticonvulsant effects : Observed in chronic models (e.g., genetic absence epilepsy) via long-term modulation of synaptic plasticity .

Use slice electrophysiology to compare antagonist-1’s impact on excitatory postsynaptic potentials (EPSPs) in different cortical layers .

Q. What experimental approaches distinguish this compound’s role in addiction vs. mood disorders?

- Methodological Answer :

- Addiction : Use self-administration paradigms (e.g., cocaine-seeking in rats) and measure antagonist-1’s effect on relapse via cue-induced reinstatement. Pair with FosB immunohistochemistry to map neuronal activation in reward circuits .

- Mood disorders : Employ chronic unpredictable stress (CUS) models and assess antagonist-1’s impact on dendritic spine density in the hippocampus via Golgi staining .

Q. How can age-dependent therapeutic effects of this compound (e.g., in fragile X syndrome vs. tuberous sclerosis) be investigated?

- Methodological Answer : Use conditional knockout mice (e.g., Fmr1 KO for fragile X) and compare juvenile vs. adult cohorts. Administer antagonist-1 during critical developmental windows and assess long-term outcomes (e.g., social interaction, LTD). For tuberous sclerosis, combine antagonist-1 with Erk inhibitors to evaluate synergistic effects on synaptic repair .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?

- Methodological Answer :

- Standardize assay conditions : Ensure consistent cell lines (e.g., CHO vs. HEK293), buffer composition, and incubation times.

- Cross-validate with orthogonal methods : Compare radioligand displacement (e.g., ³H-MPEP) with functional assays (e.g., calcium imaging).

- Meta-analysis : Compile published IC50 values (Table 1) and identify outliers linked to methodological variability .

Table 1 : Comparative Pharmacological Profiles of mGluR5 Antagonists

| Compound | IC50 (nM) | Selectivity (mGluR5 vs. mGluR1) | Key Models Tested | Reference |

|---|---|---|---|---|

| This compound | 11.5 | >100-fold | Rodent depression, epilepsy | |

| MTEP | 5.2 | >500-fold | Addiction, anxiety | |

| MPEP | 12.3 | >300-fold | Neurodegeneration |

Experimental Design Considerations

Q. What controls are critical when testing this compound in neurodegenerative models (e.g., α-synucleinopathy)?

- Methodological Answer :

- Vehicle controls : Account for solvent effects (e.g., DMSO toxicity).

- Positive controls : Include known neuroprotectants (e.g., rasagiline).

- Behavioral endpoints : Use rotarod and Morris water maze to differentiate motor vs. cognitive improvements .

Key Research Gaps and Future Directions

- Mechanistic overlap : Investigate why mGluR5 antagonism alleviates social deficits in autism spectrum disorders but exacerbates certain seizure types .

- Translational barriers : Address species-specific differences in mGluR5 expression patterns using postmortem human brain tissue and non-human primates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.